Cinnamylamine (CAS: 4335-60-8) is a primary allylic amine featuring a conjugated phenyl ring and a reactive carbon-carbon double bond. As a bifunctional building block, it provides both nucleophilic amine reactivity and an electrophilic, cross-coupling-ready olefinic site [1]. In industrial and pharmaceutical procurement, it serves as the direct structural precursor to widely used antimycotics (e.g., naftifine) and calcium channel blockers (e.g., flunarizine, cinnarizine) [2]. Its primary commercial value lies in delivering the intact cinnamyl moiety in a single step, bypassing the need for complex, multi-step olefination or transition-metal-catalyzed cross-coupling reactions required when starting from simpler aliphatic amines.
Substituting cinnamylamine with simpler analogs like allylamine or saturated equivalents like 3-phenylpropylamine fundamentally disrupts downstream synthesis and processability. Allylamine lacks the phenyl group, necessitating expensive, transition-metal-catalyzed arylation steps that introduce heavy metal impurities and reduce overall yield[1]. Conversely, 3-phenylpropylamine lacks the critical double bond, rendering it inert to allylic functionalization and completely unsuitable for synthesizing active pharmaceutical ingredients (APIs) that rely on the rigid, conjugated cinnamyl geometry for target receptor binding [2]. Furthermore, unlike highly volatile allylamine, cinnamylamine's higher molecular weight ensures stable handling and precise stoichiometric control during large-scale manufacturing.
Synthesizing cinnamyl-containing pharmaceutical scaffolds from basic allylamine requires a multi-step sequence involving N-protection, Pd-catalyzed Heck arylation, and deprotection, often yielding moderate overall recoveries (55-65%) and requiring rigorous palladium scavenging [1]. Procuring cinnamylamine directly allows for a single-step N-alkylation to achieve the target scaffold with near-quantitative conversion, completely eliminating transition metal costs and trace metal contamination risks in the final API.
| Evidence Dimension | Synthetic steps and metal catalyst requirement for cinnamyl-amine API scaffolds |
| Target Compound Data | 1 step (N-alkylation), 0 ppm Pd catalyst required |
| Comparator Or Baseline | Allylamine (Requires 3 steps: protection, Pd-catalyzed arylation, deprotection) |
| Quantified Difference | Eliminates 2 synthetic steps and 100% of transition metal catalyst dependency |
| Conditions | Industrial scale-up of naftifine/cinnarizine derivatives |
Bypassing intermediate cross-coupling steps reduces cost-of-goods, accelerates production timelines, and simplifies regulatory compliance by avoiding heavy metal catalysts.
In large-scale amination reactions, reagent volatility dictates the required engineering controls and stoichiometric excesses. Allylamine is highly volatile with a boiling point of 53 °C, posing significant inhalation hazards and requiring specialized containment [1]. Cinnamylamine, due to its conjugated phenyl ring, exhibits a much higher boiling point (approx. 236 °C), presenting as a stable liquid or low-melting solid at room temperature. This substantial reduction in vapor pressure minimizes evaporative losses during heated reactions and drastically lowers the required safety infrastructure.
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | ~236 °C (Stable at standard handling temperatures) |
| Comparator Or Baseline | Allylamine (53 °C, highly volatile and hazardous) |
| Quantified Difference | >180 °C increase in boiling point |
| Conditions | Standard atmospheric pressure handling and reactor charging |
Procuring the heavier cinnamylamine instead of lighter allylamines reduces ventilation engineering costs, improves worker safety, and prevents yield loss from reagent evaporation.
While saturated analogs like 3-phenylpropylamine are chemically robust, they are inert to further functionalization at the carbon chain. Cinnamylamine retains a reactive conjugated double bond, enabling downstream γ-arylation via Mizoroki-Heck reactions to form complex 3,3-diarylallylamines with yields up to 82% under mild conditions [1]. This orthogonal reactivity is unattainable with saturated comparators, making cinnamylamine the mandatory precursor for branched, multi-aryl amine libraries.
| Evidence Dimension | Compatibility with Pd-catalyzed γ-arylation |
| Target Compound Data | Yields up to 82% for 3,3-diarylallylamines |
| Comparator Or Baseline | 3-Phenylpropylamine (0% yield, completely inert to olefinic cross-coupling) |
| Quantified Difference | Absolute retention of cross-coupling reactivity vs. total inertness |
| Conditions | Pd-catalyzed oxidative Mizoroki-Heck reaction conditions |
The retained double bond is critical for procurement teams sourcing building blocks for complex library synthesis, as it provides an essential functionalization site absent in saturated analogs.
Attempting to generate cinnamylamine in-house via the catalytic hydrogenation of cinnamonitrile often results in poor chemoselectivity, as the conjugated double bond is highly susceptible to over-reduction, yielding the unwanted 3-phenylpropylamine [1]. Even optimized heterogeneous catalysts (e.g., Cu/SiO2) often struggle to push carbon balances above 75% without generating saturated byproducts. Procuring high-purity cinnamylamine directly circumvents this difficult chemoselective reduction, ensuring reproducible downstream performance without the need for complex chromatographic separation of saturated impurities.
| Evidence Dimension | Purity and yield of unsaturated amine |
| Target Compound Data | Direct procurement guarantees >98% unsaturated amine |
| Comparator Or Baseline | In-house cinnamonitrile reduction (often yields <75% selectivity, contaminated with 3-phenylpropylamine) |
| Quantified Difference | Eliminates up to 25% over-reduction impurity generation |
| Conditions | Heterogeneous catalytic hydrogenation (e.g., Cu/SiO2 or Ru/SiO2) |
Purchasing the isolated, pure cinnamylamine is more cost-effective and reliable than attempting the notoriously difficult chemoselective hydrogenation of cinnamonitrile in-house.
Cinnamylamine is a highly efficient starting material for synthesizing naftifine and related squalene epoxidase inhibitors. Its direct use via N-alkylation with 1-chloromethylnaphthalene avoids the multi-step protection and arylation sequences required if starting from allylamine, streamlining the production of these critical APIs [1].
For the synthesis of vasodilators like cinnarizine and flunarizine, cinnamylamine provides the essential cinnamyl moiety. The pre-installed trans-double bond ensures the correct pharmacological geometry, which cannot be achieved using saturated precursors like 3-phenylpropylamine [2].
In drug discovery, cinnamylamine serves as a privileged scaffold for generating diverse 3,3-diarylallylamines. Its unprotected primary amine and reactive olefin allow for selective oxidative Mizoroki-Heck arylations, providing rapid access to complex chemical space without the volatility issues associated with simpler allylamines [3].
Irritant